molecular formula C12H12N2O2 B10961155 (2E)-3-(1,3-dimethyl-1H-pyrazol-4-yl)-1-(furan-2-yl)prop-2-en-1-one

(2E)-3-(1,3-dimethyl-1H-pyrazol-4-yl)-1-(furan-2-yl)prop-2-en-1-one

Cat. No.: B10961155
M. Wt: 216.24 g/mol
InChI Key: MUVDKQMFWLZZIA-AATRIKPKSA-N
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Description

(E)-3-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-1-(2-FURYL)-2-PROPEN-1-ONE is an organic compound that features a pyrazole ring and a furan ring connected by a propenone linker

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-1-(2-FURYL)-2-PROPEN-1-ONE typically involves the condensation of 1,3-dimethyl-4-pyrazolecarboxaldehyde with 2-furylmethyl ketone under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in a suitable solvent like ethanol or methanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be necessary to maximize yield and purity. Continuous flow reactors and automated synthesis systems could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-1-(2-FURYL)-2-PROPEN-1-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the propenone linker to a saturated alkane or alcohol.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the pyrazole or furan rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.

Major Products Formed

    Oxidation: Carboxylic acids, aldehydes, or ketones.

    Reduction: Alcohols or alkanes.

    Substitution: Halogenated derivatives, amines, or thiol-substituted compounds.

Scientific Research Applications

Chemistry

In chemistry, (E)-3-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-1-(2-FURYL)-2-PROPEN-1-ONE can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound may be investigated for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties. Its ability to interact with biological targets could make it a candidate for drug development.

Medicine

In medicinal chemistry, (E)-3-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-1-(2-FURYL)-2-PROPEN-1-ONE could be explored for its therapeutic potential. Its structural features may allow it to act as an inhibitor or modulator of specific enzymes or receptors.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of (E)-3-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-1-(2-FURYL)-2-PROPEN-1-ONE would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or DNA. The compound’s structure allows it to form hydrogen bonds, hydrophobic interactions, and π-π stacking interactions with its targets, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

    (E)-3-(1H-PYRAZOL-4-YL)-1-(2-FURYL)-2-PROPEN-1-ONE: Lacks the 1,3-dimethyl substitution on the pyrazole ring.

    (E)-3-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-1-(THIENYL)-2-PROPEN-1-ONE: Contains a thiophene ring instead of a furan ring.

    (E)-3-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-1-(PHENYL)-2-PROPEN-1-ONE: Contains a phenyl ring instead of a furan ring.

Uniqueness

(E)-3-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-1-(2-FURYL)-2-PROPEN-1-ONE is unique due to the presence of both the 1,3-dimethyl substitution on the pyrazole ring and the furan ring. These structural features may impart distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C12H12N2O2

Molecular Weight

216.24 g/mol

IUPAC Name

(E)-3-(1,3-dimethylpyrazol-4-yl)-1-(furan-2-yl)prop-2-en-1-one

InChI

InChI=1S/C12H12N2O2/c1-9-10(8-14(2)13-9)5-6-11(15)12-4-3-7-16-12/h3-8H,1-2H3/b6-5+

InChI Key

MUVDKQMFWLZZIA-AATRIKPKSA-N

Isomeric SMILES

CC1=NN(C=C1/C=C/C(=O)C2=CC=CO2)C

Canonical SMILES

CC1=NN(C=C1C=CC(=O)C2=CC=CO2)C

Origin of Product

United States

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